3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride
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Overview
Description
3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is part of the quinolizinone family, which is known for its diverse biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride typically involves the reaction of 3,4-dihydroferroceno[c]pyridines with azlactones. This reaction proceeds under moderate to good yields and involves the addition of ethoxymethylidene-2-phenyl-1,3-oxazol-5(4H)-one to the alkyl group of 1-alkyl-3,4-dihydroferroceno[c]pyridines . The reaction conditions often include the use of oxidizing agents such as DDQ to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like DDQ to form derivatives with different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products Formed
For example, oxidation can lead to the formation of more complex quinolizinone derivatives with enhanced biological activity .
Scientific Research Applications
3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolizinone derivatives and related heterocyclic compounds such as:
Uniqueness
What sets 3-Amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride apart is its specific chemical structure, which allows for unique interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-amino-6,7,8,9-tetrahydroquinolizin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-8-5-4-7-3-1-2-6-11(7)9(8)12;/h4-5H,1-3,6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBUBIZLBHFVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC=C(C2=O)N)C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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